REACTION_SMILES
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[Al+3:2].[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:26].[OH-:25].[OH2:24].[OH:7][CH2:8][CH2:9][N:10]([CH3:11])[C:12](=[O:13])[CH:14]1[CH2:15][CH2:16][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]21>>[OH:7][CH2:8][CH2:9][N:10]([CH3:11])[CH2:12][CH:14]1[CH2:15][CH2:16][CH2:17][c:18]2[cH:19][cH:20][cH:21][cH:22][c:23]21
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
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CN(CCO)C(=O)C1CCCc2ccccc21
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(CCO)C(=O)C1CCCc2ccccc21
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Name
|
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Type
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product
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Smiles
|
CN(CCO)CC1CCCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |